![molecular formula C12H14ClNO2S B12583717 S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate CAS No. 614760-01-9](/img/structure/B12583717.png)
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thioester linkage, which is a sulfur-containing ester, and a chloroacetamido group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate typically involves multiple steps, starting with the preparation of the chloroacetamido intermediate. This intermediate is then reacted with a suitable thiol compound to form the thioester linkage. Common reagents used in these reactions include chloroacetyl chloride, amines, and thiols. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroacetamido group can be reduced to form amines.
Substitution: The chlorine atom in the chloroacetamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thioesters.
Scientific Research Applications
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. The thioester linkage can also participate in thiol-disulfide exchange reactions, affecting redox signaling pathways. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazoles: Widely used in pharmaceuticals and agrochemicals for their functional versatility.
Uniqueness: S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate stands out due to its unique combination of a chloroacetamido group and a thioester linkage. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to other similar compounds.
Properties
CAS No. |
614760-01-9 |
|---|---|
Molecular Formula |
C12H14ClNO2S |
Molecular Weight |
271.76 g/mol |
IUPAC Name |
S-[2-[4-[(2-chloroacetyl)amino]phenyl]ethyl] ethanethioate |
InChI |
InChI=1S/C12H14ClNO2S/c1-9(15)17-7-6-10-2-4-11(5-3-10)14-12(16)8-13/h2-5H,6-8H2,1H3,(H,14,16) |
InChI Key |
SOSOYUWFQFJRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC1=CC=C(C=C1)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
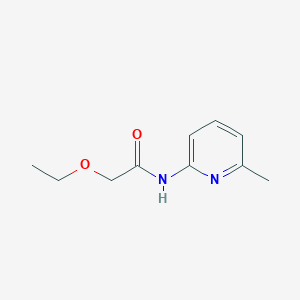
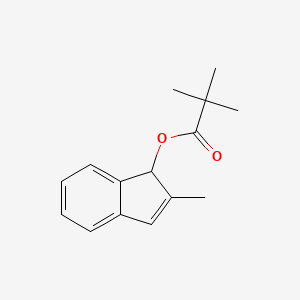
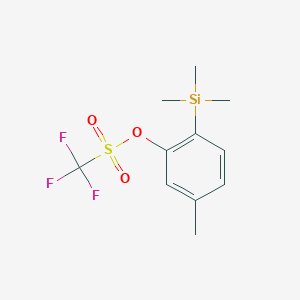
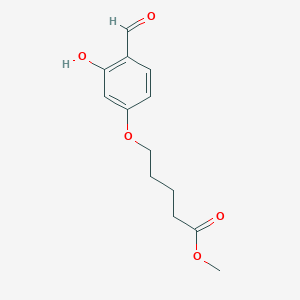
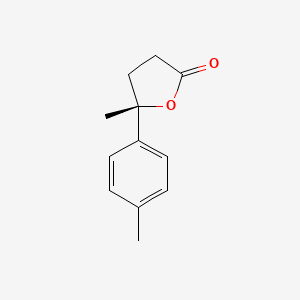
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)

![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
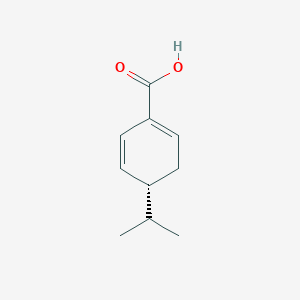
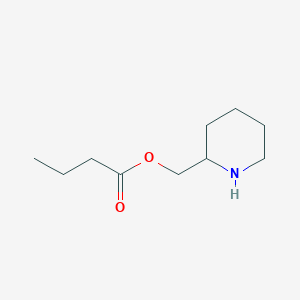
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
